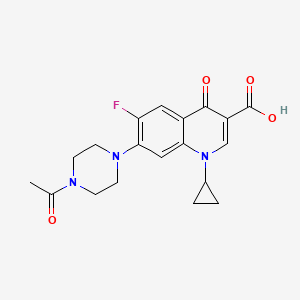

N-Acetylciprofloxacin

Description

The exact mass of the compound 7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISGXFPKLOPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-Acylciprofloxacin Derivatives in Combating Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Ciprofloxacin (B1669076), a potent fluoroquinolone antibiotic, has been a cornerstone in treating bacterial infections, but its efficacy is increasingly compromised by resistance. This technical guide delves into the role of N-acylation of ciprofloxacin as a promising strategy to counteract antibiotic resistance. By modifying the piperazinyl ring of the ciprofloxacin molecule, researchers have synthesized a library of N-acylciprofloxacin analogues with enhanced antimicrobial properties and a lower propensity for resistance development.

Overcoming Resistance: The Mechanism of N-Acylciprofloxacin Derivatives

N-acylciprofloxacin derivatives largely retain the primary mechanism of action of the parent drug, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3][4][5] However, the addition of an acyl group to the piperazinyl nitrogen introduces modifications that appear to circumvent common resistance mechanisms.[1][6]

One of the key advantages of N-acylation is its potential to evade bacterial efflux pumps, a primary mechanism of fluoroquinolone resistance where the antibiotic is actively transported out of the bacterial cell.[1][6][7][8] Increasing the bulkiness of the substituent at the piperazinyl nitrogen is thought to hinder the recognition and transport of the drug by these efflux pumps.[1] Furthermore, studies have shown that certain N-acylated ciprofloxacin compounds exhibit a significantly lower frequency of spontaneous resistance mutations in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin.[1][2][3]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various N-acylciprofloxacin derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria. The data presented below summarizes the findings from key studies, highlighting the enhanced potency of these derivatives against both susceptible and resistant strains.

| Compound | S. aureus (MRSA) MIC (µg/mL) | Bartonella spp. MIC (µg/mL) | Reference |

| Ciprofloxacin | >100 (for some strains) | Not specified | [1] |

| N-acylciprofloxacin Analogue 2a | ≤1.0 | Not specified | [1] |

| N-acylciprofloxacin Analogue 2m | ≤1.0 | Not specified | [1] |

| Compound | Spontaneous Mutation Frequency in MRSA | Fold Increase in Mutation Frequency (Compared to Analogue 2m) | Reference |

| Ciprofloxacin | 1.02 × 10⁻⁶ | >1000 | [1] |

| N-acylciprofloxacin Analogue 2a | Not specified | >71 | [1] |

| N-acylciprofloxacin Analogue 2m | Not specified | 1 | [1] |

Experimental Protocols

The evaluation of N-acylciprofloxacin derivatives involves a series of standardized microbiological assays to determine their antimicrobial activity and resistance potential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).

-

Serial Dilution of Compounds: The N-acylciprofloxacin derivatives and ciprofloxacin (as a control) are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

-

Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar (B569324) plate.

-

Disk Application: Paper disks containing a known concentration of the N-acylciprofloxacin derivative or ciprofloxacin are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions to allow for bacterial growth and diffusion of the antimicrobial agent.

-

Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility.

Spontaneous Mutation Frequency Assay

This assay quantifies the rate at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.

-

Bacterial Culture Preparation: A large population of the test bacterium is grown in a liquid medium to a high cell density.

-

Plating on Selective Media: The bacterial culture is plated onto agar plates containing the N-acylciprofloxacin derivative or ciprofloxacin at a concentration that is a multiple of the MIC (e.g., 2.5x MIC).

-

Incubation and Colony Counting: The plates are incubated, and the number of resistant colonies that grow is counted.

-

Calculation of Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.

Visualizing the Workflow and Proposed Mechanism

To better understand the experimental process and the theoretical basis for the enhanced efficacy of N-acylciprofloxacin derivatives, the following diagrams are provided.

Caption: Experimental workflow for the evaluation of N-acylciprofloxacin derivatives.

Caption: Proposed mechanism of N-acylciprofloxacin in overcoming efflux pump-mediated resistance.

Conclusion

The N-acylation of ciprofloxacin represents a viable and promising strategy for the development of new antibiotics to combat the growing threat of resistance. The resulting derivatives have demonstrated enhanced antimicrobial activity against resistant pathogens and a reduced likelihood of selecting for resistant mutants. Further research into the structure-activity relationships of these compounds and their in vivo efficacy is warranted to translate these promising in vitro findings into clinically effective therapeutics.

References

- 1. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "N-Acyl Ciprofloxacins: Synthesis, Antibacterial Activity and Effects o" by Ryan Cormier [digitalcommons.usf.edu]

- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylciprofloxacin as a potential biomarker for ciprofloxacin metabolism.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Its clinical efficacy is influenced by its metabolism, which primarily occurs in the liver, leading to the formation of four main metabolites: desethylene-ciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin, and N-Acetylciprofloxacin.[1] While these metabolites are generally less potent than the parent drug, their formation can impact the overall pharmacokinetic and pharmacodynamic profile of ciprofloxacin.[1] This technical guide focuses on this compound, exploring its role as a potential biomarker for ciprofloxacin metabolism. A reliable biomarker could provide valuable insights into inter-individual variability in drug response, optimize dosing regimens, and mitigate potential adverse effects.

Ciprofloxacin Metabolism and the Role of this compound

Ciprofloxacin undergoes partial metabolism in the liver through modifications of its piperazinyl group.[1] This biotransformation is a key determinant of the drug's clearance and overall exposure. This compound is formed through the N-acetylation of the piperazinyl nitrogen of the parent ciprofloxacin molecule. While the specific human enzymes responsible for this acetylation are not definitively identified in the available literature, the process is a recognized metabolic pathway for drugs containing a piperazine (B1678402) moiety. In bacteria, a variant of the aminoglycoside acetyltransferase AAC(6')-Ib has been identified to catalyze the N-acetylation of ciprofloxacin, reducing its antibacterial activity.[2][3] This highlights a potential mechanism of bacterial resistance.

The microbial activity of this compound is reported to be comparable to that of norfloxacin, another fluoroquinolone antibiotic.[1] However, its activity is generally less than that of the parent compound, ciprofloxacin.

Quantitative Data on Ciprofloxacin and its Metabolism

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (oral) | 70-80% | [4] |

| Tmax (oral) | 1 - 1.5 hours | [4] |

| Half-life | ~4 hours | [5] |

| Protein Binding | 20-40% | [6] |

| Excretion (unchanged in urine, oral dose) | 40-50% | |

| Excretion (as metabolites in urine, oral dose) | ~15% | [5] |

Table 2: Ciprofloxacin Concentrations in Biological Fluids After a Single Oral Dose

| Dose | Biological Fluid | Time Post-Dose | Mean Concentration (mcg/mL) | Reference |

| 250 mg | Serum | Peak | 1.99 | [7] |

| 500 mg | Serum | Peak | 2.61 | [7] |

| 250 mg | Urine | 24 hours | 25.3 | [7] |

| 500 mg | Urine | 24 hours | 37.2 | [7] |

Experimental Protocols

The quantification of ciprofloxacin and this compound in biological matrices is essential for pharmacokinetic studies and for investigating the potential of this compound as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Protein Precipitation

A simple and common method for extracting ciprofloxacin and its metabolites from plasma or serum is protein precipitation.

Protocol:

-

To 200 µL of plasma/serum sample, add a suitable internal standard.

-

Add 600 µL of acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant for analysis.

LC-MS/MS Method for Simultaneous Quantification

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., UPLC-MS/MS).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8][9]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Ciprofloxacin: m/z 332.1 → 230.8[10]

-

This compound: (Requires determination based on its mass)

-

Visualizing Ciprofloxacin Metabolism and Experimental Workflow

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the major metabolic pathways of ciprofloxacin, including the formation of this compound.

Caption: Major metabolic pathways of ciprofloxacin leading to its four main metabolites.

Experimental Workflow for Biomarker Analysis

The diagram below outlines a typical experimental workflow for quantifying ciprofloxacin and this compound in biological samples to assess the latter's potential as a biomarker.

Caption: A typical workflow for the analysis of this compound as a potential biomarker.

Discussion: this compound as a Potential Biomarker

The ideal biomarker for drug metabolism should be easily measurable, and its concentration should correlate with the activity of the metabolizing enzymes and, ultimately, with clinical outcomes. While the current body of literature establishes the existence of this compound as a metabolite of ciprofloxacin, several knowledge gaps need to be addressed to validate its use as a reliable biomarker.

-

Lack of Specific Pharmacokinetic Data: Detailed pharmacokinetic studies in humans are required to determine the Cmax, Tmax, AUC, and elimination half-life of this compound. This information is fundamental to understanding its formation and elimination kinetics.

-

Unidentified Human N-Acetyltransferases: The specific human N-acetyltransferase (NAT) enzymes responsible for the formation of this compound have not been conclusively identified. Genetic polymorphisms in NAT enzymes are known to cause significant inter-individual variations in drug metabolism, which could be a key factor in the variability of ciprofloxacin metabolism.

-

Need for Correlative Studies: Clinical studies are needed to investigate the correlation between the plasma and/or urinary concentrations of this compound and the overall metabolism of ciprofloxacin. This would involve correlating the this compound/ciprofloxacin ratio with clinical efficacy, adverse drug reactions, or the activity of specific drug-metabolizing enzymes like Cytochrome P450 1A2 (CYP1A2), which is known to be involved in the metabolism of other drugs and is inhibited by ciprofloxacin.

Conclusion and Future Directions

This compound represents a promising but currently under-investigated candidate as a biomarker for ciprofloxacin metabolism. Its formation via N-acetylation, a common metabolic pathway subject to genetic variation, suggests that its levels could reflect an individual's metabolic capacity for ciprofloxacin.

Future research should focus on:

-

Conducting comprehensive pharmacokinetic studies of this compound in diverse patient populations.

-

Identifying the specific human N-acetyltransferase isoenzymes involved in its formation and investigating the impact of their genetic polymorphisms.

-

Performing clinical trials to establish a clear correlation between this compound levels, ciprofloxacin exposure, and clinical outcomes.

Addressing these research questions will be critical in validating this compound as a clinically useful biomarker for personalizing ciprofloxacin therapy, thereby enhancing its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoroquinolone-modifying enzyme: a new adaptation of a common aminoglycoside acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylation of fluoroquinolone antimicrobial agents by an Escherichia coli strain isolated from a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ciprofloxacin after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Ciprofloxacin concentrations in human fluids and tissues following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

N-Acetylciprofloxacin: A Technical Overview of its Discovery and Initial Characterization

Introduction

The rise of antibiotic resistance poses a significant threat to global health, necessitating the development of novel antimicrobial agents to prolong the clinical efficacy of existing drug classes.[1][2] Fluoroquinolones, with ciprofloxacin (B1669076) being a prominent member, have long been a cornerstone in treating a wide array of bacterial infections due to their potent activity against a broad spectrum of pathogens.[1][3] However, increasing resistance to ciprofloxacin has spurred research into chemical modifications of its structure to create derivatives with improved properties.[1][2] One such modification is the N-acylation of the piperazinyl ring, leading to compounds like N-Acetylciprofloxacin. This technical guide provides a comprehensive overview of the synthesis, initial characterization, and biological evaluation of this compound and related N-acylated analogs.

Synthesis and Chemical Characterization

The synthesis of N-acylated ciprofloxacin derivatives is typically achieved through a straightforward acylation reaction. The secondary amine on the piperazine (B1678402) ring of ciprofloxacin is reacted with an appropriate acylating agent, such as an acyl chloride or acid anhydride (B1165640).

A general procedure involves treating ciprofloxacin with the corresponding acyl chloride or acid anhydride in the presence of a base, like triethylamine, at room temperature.[1] The resulting N-acylated products are then purified, often using chromatographic techniques.[1]

Experimental Protocol: General Synthesis of N-Acyl Ciprofloxacins

Method A: Using Acyl Chlorides

-

Ciprofloxacin (e.g., 500 mg) is suspended in a suitable solvent such as dry methylene (B1212753) chloride at 0°C.

-

Triethylamine (an equimolar amount) is added to the suspension and stirred for approximately 15 minutes.

-

The desired acyl chloride (e.g., chloroacetyl chloride, 1.5 equivalents) is added dropwise to the mixture.[4]

-

The reaction is allowed to stir at 0°C for 15 minutes and then at room temperature for an additional hour.[4]

-

The resulting mixture is filtered. The collected solid is washed with water and methylene chloride.[4]

-

The aqueous layer from the filtrate is extracted with methylene chloride.

-

The organic layers are combined, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

The final product is purified by chromatography.[1]

Method B: Microbiological Transformation this compound can also be produced through the microbiological transformation of enrofloxacin (B1671348) by the fungus Mucor ramannianus.[4][5] This method offers a regioselective N-acetylation of the parent compound.[6]

Figure 1: General workflow for the chemical synthesis of N-Acyl Ciprofloxacin.

Structural Characterization

The synthesized compounds are characterized using standard spectroscopic methods to confirm their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the signal for the NH-terminal proton of the piperazine ring (around 11.06 ppm in ciprofloxacin) disappears, and a new signal corresponding to the three acetyl protons appears at approximately 2.19 ppm.[6]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the N-acylated derivatives and to study their fragmentation patterns, further confirming the structure.[7][8]

| Compound | ¹H NMR (ppm) | Reference |

| Ciprofloxacin | 11.06 (NH-terminal proton) | [6] |

| This compound | 2.19 (acetyl protons) | [6] |

Table 1: Key ¹H NMR Spectral Data for Ciprofloxacin and this compound.

Biological Activity and Mechanism of Action

Antibacterial Activity

N-acylated ciprofloxacin derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] Several of these analogs have shown efficacy equal to or greater than the parent drug, ciprofloxacin, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Studies have shown that some N-acyl derivatives exhibit MIC values of ≤ 1.0 µg/ml against MRSA and Bartonella species.[1][2] For instance, certain chloro- and bromo-alkanoyl derivatives displayed higher or comparable activity to ciprofloxacin against selected Gram-positive strains.[9] Specifically, a chloropentanoyl derivative was found to be 5-fold more effective than ciprofloxacin against S. aureus isolates.[9] However, it has also been noted that antimicrobial activity may decrease as the lipophilicity of the acyl group increases.[10]

| Compound/Derivative | Organism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Ciprofloxacin | MRSA (ATCC 43300) | Varies | Varies | [1] |

| N-Acyl Derivatives (various) | MRSA (ATCC 43300) | ≤ 1.0 | > Ciprofloxacin for some | [1] |

| Chloropentanoyl-Ciprofloxacin | S. aureus 180 & 5595 | 0.1 | Not specified | [9] |

| Acryloyl-Ciprofloxacin | S. aureus NCTC 4163 | 5-10x more potent than Cipro | Not specified | [9] |

| Ciprofloxacin | E. coli | Varies | Varies | [3] |

| N-Acetanilide Derivatives | E. coli | 1.0 ± 0.25 | 38 ± 0.1 | [3] |

| Ciprofloxacin | B. anthracis | Not specified | Varies | [1] |

| N-Acyl Derivatives (most) | B. anthracis | Not specified | > Ciprofloxacin | [1] |

Table 2: Summary of Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12]

-

A standardized bacterial inoculum (e.g., 10⁶ colony-forming units per mL) is prepared and added to each well.[12]

-

Positive (broth with bacteria, no drug) and negative (broth only) controls are included.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Mechanism of Action

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[14][15] Ciprofloxacin and its derivatives stabilize the complex between these enzymes and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[13][16] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacteria.[13][14]

Mode of action studies have revealed that the N-acylation of the piperazinyl nitrogen does not alter this fundamental mechanism.[1][2] The modified compounds still target DNA gyrase and topoisomerase IV.[9]

Figure 2: Mechanism of action for N-Acyl Ciprofloxacin via inhibition of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pUC19), E. coli DNA gyrase, and an ATP-containing buffer.[1]

-

Varying concentrations of the test compound (e.g., this compound) are added to the reaction tubes.[1]

-

The samples are incubated at 37°C for approximately 1 hour.[1]

-

The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.[1]

Cytotoxicity Assessment

The evaluation of cytotoxicity against mammalian cell lines is a critical step in the initial characterization of new drug candidates. Some studies have reported low toxicity of N-acylated ciprofloxacin derivatives toward normal mammalian cells.[16] For example, certain derivatives showed no cytotoxic action against normal HaCaT cell lines while exhibiting antiproliferative activity against prostate cancer cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

-

Mammalian cells (e.g., 3T3 murine fibroblasts or HaCaT keratinocytes) are seeded in a 96-well plate and cultured until confluent.[17]

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[17]

-

After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (concentration causing 50% inhibition of cell growth) can be calculated.[17]

Conclusion

The initial characterization of this compound and other N-acylated derivatives demonstrates a promising strategy for expanding the utility of the fluoroquinolone class. These compounds retain the essential mechanism of action of ciprofloxacin by targeting bacterial DNA gyrase and topoisomerase IV.[1][9] Importantly, many of these derivatives exhibit enhanced or comparable antibacterial activity, particularly against drug-resistant Gram-positive pathogens like MRSA.[1] The synthetic route is straightforward, allowing for the generation of a diverse library of analogs for further investigation. Future work will likely focus on optimizing the acyl substitution to enhance antibacterial potency, improve pharmacokinetic properties, and minimize any potential cytotoxicity.

References

- 1. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial conversions of terpenoids [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "N-Acyl Ciprofloxacins: Synthesis, Antibacterial Activity and Effects o" by Ryan Cormier [digitalcommons.usf.edu]

- 11. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 15. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boosting Antimicrobial Activity of Ciprofloxacin by Functionalization of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Route to Ciprofloxacin Inactivation: A Technical Guide to N-Acetylciprofloxacin Conversion

For Immediate Release

[City, State] – [Date] – The growing concern over antibiotic resistance has spurred intensive research into the mechanisms by which bacteria neutralize common antimicrobial agents. A key pathway in the inactivation of the widely used fluoroquinolone, ciprofloxacin (B1669076), is its enzymatic conversion to N-Acetylciprofloxacin. This technical guide provides an in-depth exploration of this critical biotransformation, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on the enzymatic machinery, experimental protocols for its study, and the quantitative parameters that govern this reaction.

The primary enzyme responsible for the N-acetylation of ciprofloxacin in many resistant bacterial strains is a variant of an aminoglycoside acetyltransferase known as AAC(6')-Ib-cr.[1] This bifunctional enzyme, originally identified for its ability to acetylate aminoglycoside antibiotics, possesses two key amino acid substitutions, Trp102Arg and Asp179Tyr, which confer the ability to also acetylate ciprofloxacin and norfloxacin.[1][2] The acetylation occurs at the piperazinyl amine of the ciprofloxacin molecule, a modification that significantly reduces its antibacterial activity.[2]

Beyond bacteria, other microorganisms have demonstrated the capacity for this biotransformation. The fungus Mucor ramannianus has been shown to regioselectively convert ciprofloxacin to this compound.[3][4] Additionally, various environmental strains of Mycobacterium are capable of acetylating ciprofloxacin.[5]

Enzyme Kinetics and Optimal Conditions

The efficiency of the enzymatic conversion is dependent on various factors, including the concentrations of the substrates (ciprofloxacin and acetyl coenzyme A), pH, and the specific enzyme variant. The kinetic mechanism for AAC(6')-Ib-cr follows an ordered sequential model, where acetyl-CoA (AcCoA) binds to the enzyme first, followed by ciprofloxacin.[1]

Table 1: Kinetic Parameters for AAC(6')-Ib-cr

| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |

| Ciprofloxacin | 180 ± 20 | 0.45 ± 0.02 | 0.34 | 1.9 x 10³ | 7.7 |

| Acetyl-CoA | 130 ± 20 | - | - | - | - |

| Kanamycin (for comparison) | 6.2 ± 0.8 | 10.1 ± 0.3 | 7.6 | 1.2 x 10⁶ | 6.1 |

Data compiled from Vetting et al. (2008).[1]

The catalytic efficiency for ciprofloxacin acetylation is approximately 50 times lower than that for the aminoglycoside kanamycin, indicating that while effective, ciprofloxacin is not the enzyme's primary substrate.[1] The optimal pH for the fluoroquinolone acetylating activity of AAC(6')-Ib-cr is 7.7.[1]

Experimental Protocols

Studying the enzymatic conversion of ciprofloxacin to this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Expression and Purification of AAC(6')-Ib-cr

This protocol is adapted from methodologies used for the expression and purification of N-acetyltransferases.[6][7]

Objective: To obtain highly pure and active AAC(6')-Ib-cr for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the aac(6')-Ib-cr gene.

-

Luria-Bertani (LB) broth with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged AAC(6')-Ib-cr with elution buffer.

-

Dialyze the eluted fractions against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentrate the purified protein and determine its concentration using a Bradford or BCA assay.

-

Verify purity by SDS-PAGE.

Enzyme Assay for Ciprofloxacin Acetylation

This assay measures the rate of this compound formation.

Objective: To determine the kinetic parameters of AAC(6')-Ib-cr with ciprofloxacin as a substrate.

Materials:

-

Purified AAC(6')-Ib-cr enzyme.

-

Ciprofloxacin stock solution.

-

Acetyl Coenzyme A (AcCoA) stock solution.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.7).

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, a fixed concentration of AcCoA, and varying concentrations of ciprofloxacin.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified AAC(6')-Ib-cr enzyme.

-

At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed.[8][9]

-

Calculate the initial velocity of the reaction for each ciprofloxacin concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify ciprofloxacin and this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a pH-adjusting agent like formic acid or phosphoric acid. The exact gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 278 nm or fluorescence detection (excitation at ~278 nm, emission at ~440 nm).[8]

-

Standard Curve: Prepare standard curves for both ciprofloxacin and this compound of known concentrations to enable accurate quantification.

Visualizing the Process

To better understand the relationships and workflows involved in studying the enzymatic conversion of ciprofloxacin, the following diagrams have been generated.

Caption: Experimental workflow for determining enzyme kinetics.

Caption: Ordered sequential kinetic mechanism.

Conclusion

The enzymatic conversion of ciprofloxacin to this compound represents a significant mechanism of antibiotic resistance. Understanding the enzymes involved, their kinetic properties, and the methods to study them is crucial for the development of novel strategies to combat resistant bacteria. This guide provides a foundational framework for researchers to delve into this important area of study, with the ultimate goal of preserving the efficacy of critical antimicrobial agents. The provided protocols and diagrams serve as a starting point for designing and executing experiments in this field.

References

- 1. Mechanistic and Structural Analysis of Aminoglycoside N-Acetyltransferase AAC(6′)-Ib and Its Bifunctional, Fluoroquinolone-Active AAC(6′)-Ib-cr Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Microbial conversions of terpenoids [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetylation and nitrosation of ciprofloxacin by environmental strains of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. jetir.org [jetir.org]

The Significance of N-Acetylciprofloxacin in Clinical Drug Monitoring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the liver, leading to the formation of several metabolites, including N-Acetylciprofloxacin. While therapeutic drug monitoring (TDM) of the parent drug, ciprofloxacin, is established to optimize efficacy and minimize toxicity, the clinical significance of its metabolites, particularly this compound, remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, including its formation, antimicrobial activity, and the analytical methodologies for its quantification. Although routine clinical monitoring of this compound is not currently standard practice, this document explores its potential relevance and outlines detailed experimental protocols for its analysis, offering a valuable resource for researchers and drug development professionals investigating the complete pharmacokinetic and pharmacodynamic profile of ciprofloxacin.

Introduction

Ciprofloxacin is a widely prescribed antibiotic renowned for its potent bactericidal activity against a broad range of Gram-negative and Gram-positive pathogens.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] The clinical efficacy of ciprofloxacin is primarily correlated with its pharmacokinetic/pharmacodynamic (PK/PD) parameters, specifically the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[3] To ensure optimal therapeutic outcomes and mitigate the risk of adverse effects, therapeutic drug monitoring (TDM) of ciprofloxacin is recommended in certain clinical scenarios.[4][5]

However, the in vivo disposition of ciprofloxacin is not limited to the parent compound. A portion of the administered dose is metabolized in the liver to several metabolites, one of which is this compound.[6][7] These metabolites may possess their own pharmacological and toxicological properties, potentially influencing the overall therapeutic effect and safety profile of ciprofloxacin. This guide focuses specifically on this compound, providing a detailed examination of its role in the context of clinical drug monitoring.

Metabolism of Ciprofloxacin and Formation of this compound

Ciprofloxacin is partially metabolized in the liver through modifications of its piperazinyl group.[6][7] Four primary active metabolites have been identified: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and this compound.[6] The formation of this compound involves the acetylation of the piperazine (B1678402) ring. While the majority of a ciprofloxacin dose is excreted unchanged, approximately 10-15% is eliminated as metabolites.[8]

Metabolic conversion of ciprofloxacin to its metabolites.

Antimicrobial Activity of this compound

This compound exhibits microbiological activity, although it is generally less potent than the parent ciprofloxacin.[6] Studies have indicated that the antimicrobial activity of this compound is comparable to that of norfloxacin (B1679917) against certain organisms.[6][7] The contribution of this metabolite to the overall antibacterial effect of ciprofloxacin therapy is not fully elucidated but is considered to be minor compared to the parent drug.

Clinical Significance of this compound Monitoring

Currently, there are no established clinical guidelines that recommend the routine monitoring of this compound concentrations for therapeutic drug monitoring of ciprofloxacin. TDM protocols for ciprofloxacin focus on achieving target concentrations of the parent drug to optimize the AUC/MIC ratio.[3]

The rationale for this is likely multifaceted:

-

Lower Potency: As this compound is less potent than ciprofloxacin, its contribution to the overall therapeutic effect is considered secondary.

-

Lack of Correlative Data: There is a scarcity of clinical studies demonstrating a clear correlation between this compound concentrations and either therapeutic efficacy or specific toxicities. While case reports of ciprofloxacin-induced adverse effects exist, they are not specifically linked to elevated levels of the N-Acetyl metabolite.[1][9][10][11][12]

-

Focus on Parent Drug PK/PD: The clinical success of ciprofloxacin therapy has been robustly linked to the PK/PD parameters of the parent compound, making it the primary target for monitoring.

Despite the lack of routine clinical use, the monitoring of this compound in a research setting could be of interest in specific scenarios:

-

Patients with Hepatic or Renal Impairment: In patients with compromised metabolic or excretory functions, the accumulation of metabolites, including this compound, could be more pronounced.[13] Investigating the potential for metabolite-driven toxicity in these populations is a valid area of research.

-

Understanding Drug-Drug Interactions: Co-administered drugs that affect the metabolic pathways of ciprofloxacin could alter the ratio of parent drug to metabolites.[2][3][14][][16] Monitoring this compound could provide insights into the mechanisms of such interactions.

-

Comprehensive Pharmacokinetic Modeling: For the development of more sophisticated PK/PD models, incorporating data on metabolite concentrations can lead to a more complete understanding of the drug's disposition.[7][17]

Analytical Methodologies for this compound Quantification

The simultaneous determination of ciprofloxacin and its metabolites, including this compound, in biological matrices such as plasma and urine can be achieved using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][18][19][20][21]

A generalized workflow for the analysis of ciprofloxacin and its metabolites.

Data Presentation: Performance of Analytical Methods

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Matrix | Plasma, Urine | Plasma, Urine |

| Linearity Range | 0.05 - 8 µg/mL (Ciprofloxacin) | 0.01 - 5.00 µg/mL (Ciprofloxacin) |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL (Ciprofloxacin) | 0.01 µg/mL (Ciprofloxacin)[8] |

| Intra-day Precision (%RSD) | < 15% | 3.37 - 12.60%[8] |

| Accuracy | 85 - 115% | 87.25 - 114%[8] |

Note: The presented data for HPLC-UV is a general representation based on available literature, while the LC-MS/MS data is more specific to a cited source. Performance characteristics for this compound would require specific validation.

Experimental Protocols

This protocol is a general procedure and may require optimization for specific laboratory conditions.

-

Aliquot Plasma: Transfer 200 µL of human plasma into a microcentrifuge tube.

-

Add Internal Standard: Spike the plasma sample with an appropriate internal standard solution.

-

Precipitate Proteins: Add 600 µL of ice-cold acetonitrile (B52724) to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a new tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

-

Inject: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

-

Dilute Sample: Due to the higher concentrations of ciprofloxacin and its metabolites in urine, a dilution step is typically required. A 1:10 or 1:100 dilution with the mobile phase or a suitable buffer is common.

-

Vortex: Vortex the diluted sample to ensure homogeneity.

-

Centrifuge/Filter: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the analytical system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for ciprofloxacin, this compound, and the internal standard need to be optimized.

Conclusion

This compound is a known, microbiologically active metabolite of ciprofloxacin. Robust analytical methods exist for its quantification in biological fluids, which are valuable tools for comprehensive pharmacokinetic studies. However, from a clinical drug monitoring perspective, the significance of measuring this compound is not yet established. Current TDM practices for ciprofloxacin rightly focus on the parent drug, as its concentration is directly linked to therapeutic efficacy.

Future research may elucidate specific clinical scenarios where the monitoring of this compound could be beneficial, such as in patients with organ dysfunction or those on complex polypharmacy regimens. For now, its measurement remains primarily a tool for research and in-depth pharmacokinetic investigations rather than a routine component of clinical drug monitoring. This guide provides the foundational knowledge and methodologies for scientists and researchers to further explore the role of this compound in the overall disposition and effects of ciprofloxacin.

References

- 1. Nephrotoxicity of Ciprofloxacin: Five Cases and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics and target attainment of ciprofloxacin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stackoverflow.com [stackoverflow.com]

- 6. Determination of ciprofloxacin in plasma and urine by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pharmacokinetic-Pharmacodynamic Model for Prediction of Outcomes with an Extended-Release Formulation of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nephrotoxicity of Ciprofloxacin: Five Cases and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin induced toxic epidermal necrolysis with cholestatic hepatitis: A case report with literature review and revisit to the Naranjo adverse drug reaction probability scale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ciprofloxacin-induced toxic epidermal necrolysis: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone-Induced Multisystem Toxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Renal dosing and insufficiency: Drug dosing considerations - Sunnybrook Health Sciences Centre [sunnybrook.ca]

- 14. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetic/pharmacodynamic (PK/PD) evaluation of a once-daily treatment using ciprofloxacin in an extended-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application | Bentham Science [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. eurofins.com [eurofins.com]

- 21. scienceopen.com [scienceopen.com]

The Impact of N-Acetylciprofloxacin on Gut Microbiota Composition: A Technical Guide

Disclaimer: Direct research on the specific effects of N-Acetylciprofloxacin on the gut microbiota is limited. This document synthesizes available data on its parent compound, ciprofloxacin (B1669076), to infer potential impacts. This compound is a known metabolite of ciprofloxacin, and understanding the effects of the parent drug provides a foundational perspective.[1][2]

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Following administration, ciprofloxacin is partially metabolized in the liver into several metabolites, including this compound.[1][2] While the antimicrobial activity of these metabolites is generally less than that of the parent compound, their presence and potential biological activity within the gastrointestinal tract warrant investigation.[2] This guide explores the known effects of ciprofloxacin on the gut microbiota, providing a proxy for understanding the potential impact of this compound.

Ciprofloxacin Metabolism and this compound Formation

Ciprofloxacin undergoes modification of its piperazinyl group to form four primary metabolites: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and this compound.[1][2] The transformation to this compound involves the regioselective N-acetylation of the piperazine (B1678402) ring.[4] While the liver is a primary site of metabolism, the potential for microbial transformation within the gut also exists.[1][2]

Impact on Gut Microbiota Composition: Quantitative Data

Studies on ciprofloxacin demonstrate a significant and rapid impact on the composition of the gut microbiota. These effects are characterized by a decrease in microbial diversity and shifts in the abundance of various bacterial taxa.

| Study Subject | Ciprofloxacin Dosage | Duration | Key Findings on Gut Microbiota Composition | Reference |

| Healthy Humans | 372 µ g/day | 27 days | Reduced susceptibility of Escherichia coli to ciprofloxacin. Reduction in the number of E. coli colony-forming units. Alterations in the abundance of various taxa and biochemical pathways. | [5][6] |

| Healthy Humans | 500 mg every 12h | 7 days | Marked changes in the aerobic fecal flora; coliforms were absent on day 7. Significant reduction in streptococci and staphylococci concentrations. Anaerobes were less affected quantitatively but acquired resistance. | [7] |

| Healthy Humans | Not specified | 5-10 days | A drop in microbial diversity and shifts in community composition. | [8][9] |

| Silkie Chickens | Not specified | Various time points | Rapid and profound effect on gut microbiota composition. Significant increase in Firmicutes on day 9, followed by a decrease. Initial increase and subsequent decrease in Deferribacteres. | [10] |

| Ayu (Fish) | Not specified | Not specified | Significant variation in intestinal microbiota, including increased species richness and altered composition. | [11] |

| Healthy Humans | Short course (≤7 days) vs. Long course (>7 days) | Varied | Both short and long courses showed similar changes at the end of therapy. After one month, changes in the short-course group were mostly reversed. Long courses led to an increased abundance of Roseburia, Faecalicatena, and Escherichia. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental workflow for studying the impact of a compound like ciprofloxacin on the gut microbiota.

Human Intervention Study Protocol

A randomized, placebo-controlled trial is a common design for assessing the effects of a substance on the human gut microbiome.[5]

-

Subject Recruitment: Enroll healthy volunteers who meet specific inclusion and exclusion criteria.

-

Randomization: Randomly assign participants to either the treatment group (receiving the compound) or a placebo group.

-

Intervention: Administer the compound or placebo for a defined period.

-

Sample Collection: Collect fecal samples at baseline (before intervention), at the end of the intervention, and at follow-up time points.

-

Microbiota Analysis:

-

16S rRNA Gene Sequencing: To determine the taxonomic composition of the gut microbiota.

-

Shotgun Metagenomic Sequencing: To analyze the functional potential of the microbiome and identify antimicrobial resistance genes.

-

-

Data Analysis: Use bioinformatics tools to process the sequencing data and statistical methods to compare the microbiota composition between the treatment and placebo groups over time.

Animal Model Study Protocol

Animal models, such as mice or fish, are often used to investigate the effects of compounds on the gut microbiota in a controlled environment.[11][13]

-

Animal Acclimation: House animals under standard conditions for an acclimation period.

-

Group Assignment: Divide animals into control and treatment groups.

-

Treatment Administration: Administer the compound to the treatment group, often through diet or gavage.

-

Sample Collection: Collect fecal or intestinal content samples at specified time points.

-

Microbiota and Host Analysis:

-

16S rRNA Gene Sequencing: For microbiota composition.

-

Histological Analysis: To assess changes in gut morphology.

-

Gene Expression Analysis (qRT-PCR): To measure the expression of host immune or inflammatory markers.

-

-

Data Analysis: Analyze the data to determine the effects of the compound on the gut microbiota and host physiology.

Effects on Host-Microbe Interactions and Signaling

Ciprofloxacin has been shown to affect host cells and their interaction with the gut microbiota, which may involve specific signaling pathways.

Ciprofloxacin can suppress the expression of endogenous antimicrobial peptides (AMPs), such as cathelicidins and beta-defensin-3, in colon epithelial cells.[14] This suppression can occur independently of the disruption of the normal gut flora, suggesting a direct effect on host cells.[14] The mechanism may be linked to the phosphorylation status of histone H3 at Ser10.[14] Furthermore, ciprofloxacin-induced gut dysbiosis has been associated with depressive-like behavior in animal models, potentially through the production of proinflammatory metabolites by the altered microbiota that affect brain neurotransmitter levels and increase proinflammatory cytokines like NF-κB and IL-6 in the brain.[15]

Conclusion

The available evidence strongly indicates that ciprofloxacin significantly alters the composition and function of the gut microbiota. These alterations can have cascading effects on the host, including changes in immune responses and potential impacts on the gut-brain axis. While direct data on this compound is scarce, its structural relationship to ciprofloxacin suggests that it may also contribute to these effects, although likely to a lesser extent due to its reduced antimicrobial activity. Further research is imperative to delineate the specific role of this compound in modulating the gut microbiome and its subsequent physiological consequences for the host. This will be critical for a comprehensive understanding of the overall impact of ciprofloxacin treatment on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Concentrations of ciprofloxacin in food defined as safe alter the gut microbiome and ciprofloxacin susceptibility in humans: an interventional clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Ciprofloxacin on the Composition of Intestinal Microbiota in Sarcophaga peregrina (Diptera: Sarcophagidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. JCI - Antibiotics and the gut microbiota [jci.org]

- 10. Changes in antibiotic residues and the gut microbiota during ciprofloxacin administration throughout Silkie chicken development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prior exposure to ciprofloxacin disrupts intestinal homeostasis and predisposes ayu (Plecoglossus altivelis) to subsequent Pseudomonas plecoglossicida-induced infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term effects of ciprofloxacin treatment on the gastrointestinal and oropharyngeal microbiome are more pronounced after longer antibiotic courses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recovery of the gut microbiota after antibiotics depends on host diet, community context, and environmental reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ciprofloxacin Affects Host Cells by Suppressing Expression of the Endogenous Antimicrobial Peptides Cathelicidins and Beta-Defensin-3 in Colon Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of oral ciprofloxacin-induced depressive-like behavior and the potential benefit of lactulose: A correlation analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of N-Acetylciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Acetylciprofloxacin, a significant derivative of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The N-acetylation of ciprofloxacin at the piperazinyl nitrogen is a key modification, often studied in the context of drug metabolism, prodrug strategies, and the development of new analogues with altered pharmacokinetic or pharmacodynamic properties. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and outlines detailed experimental protocols.

Introduction

Ciprofloxacin, a broad-spectrum antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Modifications to its chemical structure, particularly at the C-7 piperazine (B1678402) ring, have been extensively explored to enhance its therapeutic properties and overcome bacterial resistance.[3] N-acetylation is a common metabolic pathway for drugs containing secondary amines and can also be a deliberate synthetic modification. In some bacteria, N-acetylation of fluoroquinolones is a mechanism of resistance.[4][5][6] Understanding the chemical synthesis of this compound is therefore crucial for researchers in medicinal chemistry, drug metabolism, and antibiotic resistance.

Synthetic Pathways

The primary method for the synthesis of this compound involves the direct acylation of the secondary amine in the piperazine ring of ciprofloxacin using an acetylating agent. A common and straightforward approach is the reaction of ciprofloxacin with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General reaction scheme for the N-acetylation of ciprofloxacin.

An alternative strategy involves the esterification of the carboxylic acid group of ciprofloxacin prior to N-acylation. This can prevent potential side reactions and may improve solubility in organic solvents, facilitating the reaction. The ester protecting group is subsequently removed to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| This compound (3a) | C₁₉H₂₀FN₃O₄ | 373.38 | Not Specified | Not Specified | [7] |

Note: Detailed yield and melting point data for the specific synthesis of this compound are not consistently reported across the surveyed literature, which often focuses on a broader range of N-acylated derivatives.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, compiled from various reported methodologies for N-acylation of ciprofloxacin.[7][8][9]

Method 1: Direct Acylation of Ciprofloxacin

This protocol is adapted from general procedures for the N-amidification of ciprofloxacin.[7][9]

Materials:

-

Ciprofloxacin Hydrochloride (1 equivalent)

-

Acetyl Chloride (2 equivalents)

-

Sodium Carbonate (Na₂CO₃) (3 equivalents)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) Gel (60-120 mesh)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred mixture of ciprofloxacin hydrochloride (1 equivalent) and sodium carbonate (3 equivalents) in tetrahydrofuran (volume as required) at 0°C, add acetyl chloride (2 equivalents) dropwise.

-

Continuously stir the resulting mixture for 1 hour at 0°C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient solvent system of methanol in dichloromethane (e.g., 0-20% MeOH/DCM).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Caption: Workflow for the direct N-acetylation of ciprofloxacin.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of this compound (m/z 373).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of a singlet corresponding to the acetyl methyl protons (around 2.18 ppm) and shifts in the signals of the piperazine ring protons are indicative of successful N-acetylation.[7]

-

¹³C NMR: The presence of a new carbonyl carbon signal from the acetyl group (around 168.7 ppm) and a methyl carbon signal (around 21.9 ppm) further confirms the structure.[7]

-

The following table presents the reported NMR and MS data for a compound identified as 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3a), which is this compound.[7]

| Data Type | Chemical Shifts (δ) / m/z |

| MS (m/z) | 373 (M⁺) |

| ¹H NMR (DMSO-d₆) | 1.05-4.07 (m, 2H), 1.38-1.42 (m, 2H), 2.18 (s, 3H), 3.36 (t, J = 8.0 Hz, 4H), 3.62 (t, J = 8.0 Hz, 4H), 4.21-4.25 (m, 1H), 6.17 (s, 1H), 7.86 (s, 1H), 8.25 (s, 1H), 12.37 (s, 1H) |

| ¹³C NMR (DMSO-d₆) | 7.8, 21.9, 36.4, 44.7, 52.8, 103.2, 109.5, 111.3, 116.1, 135.8, 146.1, 147.8, 152.4, 165.4, 168.7, 177.3 |

Conclusion

The chemical synthesis of this compound is a relatively straightforward process that can be achieved through direct N-acylation of the parent antibiotic. This guide provides the essential theoretical and practical information for researchers to successfully synthesize and characterize this important derivative. The presented protocols and data serve as a valuable resource for those involved in the fields of medicinal chemistry, drug development, and the study of antibiotic resistance. Further optimization of reaction conditions may be necessary to improve yields and purity depending on the specific laboratory setup and scale of the synthesis.

References

- 1. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetylation of fluoroquinolone antimicrobial agents by an Escherichia coli strain isolated from a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 8. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

The Environmental Fate of N-Acetylciprofloxacin: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylciprofloxacin (NAC) is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076) (CIP). As ciprofloxacin is extensively used in human and veterinary medicine, its metabolites, including NAC, are increasingly detected in various environmental compartments, such as wastewater, surface water, and soil. The presence of these transformation products raises concerns about their potential environmental impact and the development of antibiotic resistance. This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of this compound in the environment. Due to a scarcity of direct studies on NAC, this guide also infers potential degradation routes based on the known environmental fate of its parent compound, ciprofloxacin, and other N-acetylated aromatic compounds.

Formation of this compound

This compound is primarily formed through the biological transformation of ciprofloxacin. This process has been observed in various microorganisms, including fungi and bacteria. The acetylation occurs on the piperazine (B1678402) ring of the ciprofloxacin molecule.

Potential Environmental Degradation Pathways of this compound

The environmental degradation of this compound can be broadly categorized into three main pathways: hydrolysis, photolysis, and biodegradation. While specific quantitative data for NAC is limited, the degradation mechanisms can be inferred from studies on ciprofloxacin and analogous compounds.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis could potentially occur at the amide bond of the acetyl group, leading to the formation of ciprofloxacin and acetic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

Inferred Hydrolytic Pathway:

-

Reaction: this compound + H₂O → Ciprofloxacin + Acetic Acid

-

Conditions: The reaction rate is likely dependent on pH, with catalysis by both acids and bases.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by photons. Fluoroquinolones, including ciprofloxacin, are known to be susceptible to photodegradation in the presence of sunlight. The primary targets for photodegradation are the quinolone and piperazine rings. It is plausible that this compound undergoes similar photochemical transformations.

Inferred Photolytic Pathways:

-

Piperazine Ring Alteration: The piperazine ring is a primary site for photodegradation, which can lead to dealkylation, hydroxylation, and eventual ring cleavage.

-

Defluorination: The fluorine atom on the quinolone ring can be substituted by a hydroxyl group.

-

Decarboxylation: The carboxylic acid group can be removed from the molecule.

Biodegradation

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. While some microorganisms are responsible for the formation of NAC from ciprofloxacin, other microbial communities may possess the enzymatic machinery to further degrade NAC. The degradation of aromatic amines, a structural component of NAC, often proceeds through hydroxylation of the aromatic ring followed by ring cleavage.[1]

Inferred Biodegradation Pathways:

-

Deacetylation: The initial step in the biodegradation of NAC could be the enzymatic removal of the acetyl group to yield ciprofloxacin, which can then be further degraded.

-

Hydroxylation: Microbial enzymes could introduce hydroxyl groups onto the quinolone or piperazine rings, increasing their susceptibility to further degradation.

-

Ring Cleavage: Following hydroxylation, the aromatic rings can be cleaved by dioxygenase enzymes, leading to the formation of smaller, more readily biodegradable intermediates.

Quantitative Data on Degradation

| Degradation Process | Matrix | Rate Constant (k) | Half-life (t½) | Conditions | Reference |

| Photodegradation | Aqueous Solution | - | ~1.5 h | Low particulate organic carbon | [2] |

| Biodegradation | Soil | 0.039 d⁻¹ | - | Initial concentration 50 mg/kg | [3] |

| Ozonation | Aqueous Solution | 3.64 × 10⁻³ /min | - | APO system | [4] |

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound can be adapted from established methods for ciprofloxacin and other pharmaceutical compounds.

Protocol 1: Abiotic Degradation (Hydrolysis)

-

Preparation of Solutions: Prepare stock solutions of this compound in purified water.

-

pH Adjustment: Prepare buffered solutions at different pH values (e.g., 4, 7, and 9) to investigate the effect of pH on hydrolysis.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at regular time intervals.

-

Analysis: Analyze the concentration of this compound and the formation of ciprofloxacin using a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

Protocol 2: Abiotic Degradation (Photolysis)

-

Preparation of Solutions: Prepare solutions of this compound in a transparent solvent (e.g., purified water or a buffer solution).

-

Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon lamp). Control for temperature during the experiment.

-

Dark Control: Prepare a parallel set of solutions and keep them in the dark to account for any non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples for the disappearance of this compound and the appearance of transformation products using HPLC-MS/MS.

Protocol 3: Biotic Degradation

-

Inoculum Preparation: Obtain an environmental inoculum from a relevant source, such as activated sludge from a wastewater treatment plant or soil from a contaminated site.

-

Microcosm Setup: Set up microcosms containing a mineral salts medium, the environmental inoculum, and a known concentration of this compound.

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, shaking).

-

Sterile Control: Prepare sterile controls by autoclaving the inoculum to distinguish between biotic and abiotic degradation.

-

Sampling: Periodically collect samples from the microcosms.

-

Analysis: Analyze the samples to determine the concentration of this compound and identify any transformation products using LC-MS/MS.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the inferred degradation pathways of this compound and a general experimental workflow for its degradation studies.

Caption: Inferred degradation pathways of this compound.

References

N-Acetylciprofloxacin and its Interaction with Bacterial Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. N-Acetylciprofloxacin is a primary metabolite of ciprofloxacin and the subject of research into modified fluoroquinolones to overcome growing antibiotic resistance. This technical guide provides an in-depth analysis of the interaction between this compound and its target bacterial enzymes. It details the mechanism of action, presents available quantitative data on enzyme inhibition, outlines key experimental protocols for studying these interactions, and provides visual representations of the relevant biological pathways and experimental workflows. While specific enzymatic inhibition data for this compound is limited in publicly available literature, this guide contextualizes its probable activity based on extensive data for the parent compound and other N-acylated derivatives.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fluoroquinolones, such as ciprofloxacin, have long been a cornerstone in the treatment of a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA topology and replication.[2][3][4] However, the emergence of resistance, often through mutations in the genes encoding these target enzymes, necessitates the development of novel derivatives.[2][5]